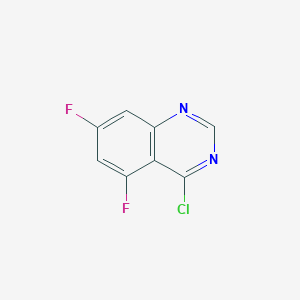

4-Chloro-5,7-difluoroquinazoline

Descripción

Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, holds a privileged position in medicinal chemistry. ekb.egmdpi.comnih.govnih.gov Its versatile structure allows for a wide range of chemical modifications, enabling the development of compounds with diverse pharmacological activities. benthamdirect.comnih.gov Quinazoline derivatives have been extensively studied and are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. ekb.egnih.govresearchgate.net

The significance of the quinazoline core is underscored by the number of drugs on the market that are based on this scaffold. nih.govnih.gov These drugs are used to treat a variety of conditions, highlighting the therapeutic potential of this chemical class. mdpi.comnih.gov The ability of the quinazoline ring system to interact with various biological targets has made it a focal point for drug discovery and development efforts. nih.govresearchgate.net Researchers continue to explore the vast chemical space offered by quinazoline derivatives to identify new therapeutic agents. nih.gov

The interest in quinazolines is driven by their proven track record in producing clinically successful drugs and the ongoing discovery of new biological activities. nih.govontosight.ai The scaffold's stability and the feasibility of introducing various substituents make it an attractive starting point for the design of novel molecules with desired pharmacological profiles. researchgate.net As a result, the quinazoline motif remains a crucial component in the toolkit of medicinal chemists. ekb.egresearchgate.net

Historical Context of Halogenated Quinazolines in Drug Discovery

The introduction of halogen atoms into the quinazoline scaffold has been a historically significant strategy in drug discovery. The first synthesis of a quinazolinone derivative was reported in 1869. researchgate.net Over time, the incorporation of halogens, such as chlorine, fluorine, and bromine, has been shown to modulate the physicochemical and biological properties of quinazoline-based compounds. nih.govnih.govpnrjournal.com

Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net For instance, the presence of a halogen atom can lead to enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov This has been a key consideration in the design of numerous quinazoline derivatives with therapeutic applications.

Historically, the development of halogenated quinazolines has led to the discovery of potent drug candidates. For example, some halogenated quinazolinone derivatives have been investigated for their central nervous system depressant activity. acs.org The strategic placement of halogens on the quinazoline ring continues to be a valuable tool for medicinal chemists aiming to optimize the properties of potential drug molecules. nih.govpnrjournal.com

Current Research Landscape of Fluorinated Quinazoline Derivatives

The incorporation of fluorine into quinazoline derivatives is a particularly active area of current research. researchgate.netacs.orgasianpubs.org Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable element in drug design. researchgate.net The introduction of fluorine can significantly impact a molecule's conformation, pKa, and metabolic stability, often leading to improved pharmacological properties. researchgate.net

Recent studies have focused on the synthesis and biological evaluation of novel fluorinated quinazoline compounds. acs.orgasianpubs.orgnih.gov For example, researchers have developed fluorinated quinazoline-based inhibitors of Tropomyosin receptor kinases (Trk) as potential PET radiotracers for cancer imaging. nih.gov Other work has explored the synthesis of fluorinated piperazinyl substituted quinazolines as potential antibacterial agents. asianpubs.org

The development of new synthetic methodologies for creating fluorinated quinazolines is also a key research focus. researchgate.netresearchgate.net These advancements facilitate the creation of a wider variety of fluorinated derivatives for biological screening. The ongoing research in this area highlights the significant potential of fluorinated quinazolines to yield new therapeutic agents for a range of diseases. researchgate.netacs.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5,7-difluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2N2/c9-8-7-5(11)1-4(10)2-6(7)12-3-13-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHQPNLHJJSYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CN=C2Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695039 | |

| Record name | 4-Chloro-5,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791602-75-0 | |

| Record name | 4-Chloro-5,7-difluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5,7 Difluoroquinazoline

Advanced Synthetic Routes to 4-Chloro-5,7-difluoroquinazoline

The construction of the this compound scaffold can be achieved through various modern synthetic strategies, each offering distinct advantages in terms of efficiency, reaction conditions, and scalability.

Phosphoryl Chloride (POCl3) Chlorination of 5,7-Difluoroquinazolin-4(3H)-one Precursors

A prevalent and effective method for the synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 5,7-difluoroquinazolin-4(3H)-one. Phosphoryl chloride (POCl3) is a widely employed reagent for this transformation. researchgate.net The reaction typically proceeds by heating the quinazolinone in an excess of POCl3, which acts as both the chlorinating agent and the solvent. researchgate.net

The mechanism of this reaction occurs in two main stages. nih.gov Initially, a phosphorylation reaction takes place under basic conditions at temperatures below 25 °C. nih.gov This is followed by heating to temperatures between 70-90 °C, which facilitates the conversion of the phosphorylated intermediates into the final 4-chloroquinazoline (B184009) product. nih.gov To enhance the reaction rate and yield, a catalytic amount of N,N-dimethylformamide (DMF) is often added.

A general representation of this synthetic step is the treatment of a quinazolin-4(3H)-one with phosphoryl chloride, often under reflux, to yield the desired 4-chloroquinazoline. researchgate.net This method is advantageous due to its high efficiency and the direct conversion of the keto group to the chloro functionality.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinazolines. nih.govnih.gov This technique has been successfully applied to the synthesis of various quinoline (B57606) and quinazoline (B50416) derivatives, suggesting its applicability for the efficient production of this compound. nih.gov

The primary benefits of using microwave irradiation include a significant reduction in reaction time, often from hours to minutes, and the potential for cleaner reactions with easier work-up procedures. researchgate.net For instance, the synthesis of 4-phenoxyquinoline derivatives has been achieved with good to excellent yields in short reaction times using microwave energy. nih.gov The application of microwave heating in the presence of a suitable solvent can facilitate the key bond-forming reactions in the synthesis of the quinazoline core.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, aiming to reduce environmental impact and simplify experimental procedures. In the context of quinazoline synthesis, solvent-free methods have been explored, often in conjunction with microwave irradiation.

One notable example is the synthesis of 4-aminoquinazolines from anthranilonitrile and various aromatic nitriles. nih.gov This reaction proceeds in the absence of a solvent, using a catalytic amount of a base and microwave heating. nih.gov Such methodologies offer the potential for a more environmentally benign synthesis of quinazoline derivatives.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Amination | Anthranilonitrile, Aromatic Nitriles | t-BuOK, Microwave, Solvent-free | 4-Aminoquinazolines | Good to Excellent | nih.gov |

Multi-Step Organic Synthesis Approaches

The synthesis of substituted quinazolines like this compound often involves a multi-step sequence starting from readily available precursors. A representative multi-step synthesis for a related compound, 4-chloro-7-fluoro-6-nitroquinazoline, provides insight into the general strategies that can be employed. google.com

This synthesis starts with 2-amino-4-fluorobenzoic acid, which is cyclized with formamidine (B1211174) acetate (B1210297) to form 7-fluoro-4-hydroxy quinazoline. google.com Subsequent nitration yields 7-fluoro-6-nitro-4-hydroxy quinazoline, which is then chlorinated using a reagent like thionyl chloride or phosphoryl chloride to give the final product. google.com This approach allows for the introduction of various substituents onto the quinazoline ring system in a controlled manner.

A similar strategy for this compound would likely begin with a difluorinated anthranilic acid derivative, followed by cyclization, and subsequent chlorination.

Functionalization and Derivatization Strategies for the Quinazoline Core

The chloro substituent at the C-4 position of this compound is a key functional handle that allows for further modification of the quinazoline scaffold.

Nucleophilic Aromatic Substitution Reactions at C-4

The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAг). This reactivity is a cornerstone for the synthesis of a wide array of 4-substituted quinazoline derivatives. The regioselectivity of this reaction is well-documented, with nucleophilic attack preferentially occurring at the C-4 position over the C-2 position in 2,4-dichloroquinazoline (B46505) precursors. mdpi.com

This preferential reactivity at C-4 is attributed to the electronic properties of the quinazoline ring system. Theoretical calculations have shown that the transition state for nucleophilic attack at C-4 has a lower activation energy compared to the attack at C-2. mdpi.com

A variety of nucleophiles can be employed in these SNAr reactions, including anilines, benzylamines, and aliphatic amines, leading to the formation of 4-aminoquinazoline derivatives. mdpi.com These reactions are typically carried out under various conditions, with different solvents, temperatures, and reaction times, to achieve the desired products. The resulting 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents. mdpi.com

Electrophilic Substitution on the Benzene (B151609) Ring of the Quinazoline System

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves the attack of an electrophile by the electron-rich aromatic ring, leading to a carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step then restores the ring's aromaticity. masterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For the this compound system, the benzene portion of the molecule is significantly deactivated towards electrophilic attack. This deactivation stems from two main factors: the electron-withdrawing nature of the two fluorine atoms and the inherent electron-withdrawing character of the fused pyrimidine (B1678525) ring. Fluorine atoms deactivate the ring through their strong inductive effect, while the nitrogen atoms in the pyrimidine ring pull electron density away from the carbocyclic ring.

Consequently, performing electrophilic substitution reactions such as nitration or Friedel-Crafts acylation on the C6 or C8 positions of the 5,7-difluorinated benzene ring is challenging and generally not a preferred synthetic strategy. The harsh conditions often required for such reactions (e.g., strong acids and high temperatures) can lead to low yields or degradation of the quinazoline core. Instead, functional groups are typically introduced on the benzene ring at an earlier stage of the synthesis, prior to the formation of the quinazoline ring system itself.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions almost exclusively occur at the C4 position. The C4-Cl bond is significantly more reactive than the C-F bonds on the benzene ring and is activated towards oxidative addition to a low-valent metal catalyst (typically palladium) due to the adjacent electron-withdrawing nitrogen atom. researchgate.net

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction typically requires a copper(I) co-catalyst, a palladium(0) complex, and an amine base which also often serves as the solvent. wikipedia.org The mild reaction conditions make it a widely used method in the synthesis of complex molecules and natural products. wikipedia.orglibretexts.org

For this compound, the Sonogashira reaction provides a direct route to 4-alkynyl-5,7-difluoroquinazolines. These products can serve as key intermediates for further transformations or as final target molecules in drug discovery programs. While specific examples for the 5,7-difluoro derivative are not abundant in readily available literature, the reaction is well-documented for other 4-chloroquinazolines. researchgate.net The conditions are generally applicable, involving a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper salt such as CuI, and a base like triethylamine (B128534) in a suitable solvent (e.g., THF or DMF). researchgate.net

Table 1: Representative Conditions for Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne Partner | Catalyst System | Base/Solvent | Product | Reference |

| 4-Chloroquinazoline derivative | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N / THF | 4-Alkynylquinazoline | researchgate.net |

| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) complex, Cu(I) cocatalyst | Amine (e.g., Et₃N) | Aryl/Vinyl-Alkyne | wikipedia.org |

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. researchgate.net

This reaction is extensively used to synthesize 4-aryl or 4-heteroaryl quinazolines from 4-chloroquinazoline precursors. researchgate.net In the case of this compound, a Suzuki-Miyaura coupling with an appropriate arylboronic acid is a key step in the synthesis of various kinase inhibitors. The reaction readily proceeds at the C4 position, leaving the C-F bonds intact. Standard conditions involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent system like dioxane/water or DME. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Quinazoline Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Type | Reference |

| 4-Chloro-quinazoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Aryl-quinazoline | researchgate.net |

| 4-Chloro-2-(trichloromethyl)quinazoline | Phenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | DMF | 4-Phenyl-2-(trichloromethyl)quinazoline | researchgate.net |

| Aryl Halide | Organoborane | Pd(0) complex | Base | Various | Biaryl Compound | libretexts.org |

The Negishi coupling involves the reaction between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. While not as commonly used in industrial applications as the Suzuki reaction due to the moisture sensitivity of organozinc reagents, it is a valuable tool in total synthesis. wikipedia.org

The Negishi coupling can be applied to this compound to introduce a variety of alkyl, alkenyl, or aryl groups at the C4 position. The reaction typically uses a palladium catalyst like Pd(PPh₃)₄. This method provides an alternative to the Suzuki coupling, particularly when the required organoboron species is unstable or difficult to prepare. researchgate.net

The Kumada coupling utilizes an organomagnesium reagent (a Grignard reagent) and an organic halide in a reaction catalyzed by nickel or palladium. It was one of the first cross-coupling methods developed and is effective for forming carbon-carbon bonds.

Similar to the other cross-coupling reactions, the Kumada coupling with this compound would proceed at the C4 position. For instance, reacting the chloroquinazoline with an aryl or alkyl Grignard reagent in the presence of a catalyst like Pd(PPh₃)₄ or Ni(dppp)Cl₂ would yield the corresponding 4-substituted quinazoline. This reaction is particularly useful for introducing alkyl groups. researchgate.net

Formation of Hybrid Molecules and Conjugates

A primary application of this compound is its use as a building block for complex, biologically active hybrid molecules, especially kinase inhibitors. chemicalbook.comnih.gov A hybrid molecule is a chemical entity that combines two or more pharmacophores in a single structure, aiming to enhance activity or overcome drug resistance. nih.govmdpi.com

The most common transformation to create these conjugates is not a cross-coupling reaction, but rather a nucleophilic aromatic substitution (SNAr). The C4-Cl bond is highly activated towards nucleophilic attack. In the synthesis of numerous Epidermal Growth Factor Receptor (EGFR) and other kinase inhibitors, this compound is treated with a substituted aniline (B41778) derivative. chemicalbook.com The reaction typically proceeds under thermal conditions in a polar solvent like ethanol (B145695) or isopropanol, sometimes with the addition of an acid catalyst. The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon, leading to the displacement of the chloride ion and the formation of a new C-N bond, linking the quinazoline core to another pharmacophore.

Table 3: Synthesis of Anilinoquinazoline-based Kinase Inhibitors (Hybrid Molecules)

| Quinazoline Precursor | Nucleophile | Solvent | Conditions | Product Type | Reference |

| 6-Bromo-4-chloro-quinazoline | 3-Aminophenol | EtOH | Reflux | 4-(3-Hydroxyphenylamino)quinazoline derivative | google.com |

| This compound | Substituted Aniline | Isopropanol | Heat | N-Aryl-5,7-difluoroquinazolin-4-amine | chemicalbook.com |

| 7-Chloro-4-aminoquinoline derivative | Various | Various | Multistep | Quinoline-benzimidazole hybrid | mdpi.com |

Structure Activity Relationships Sar and Structural Modifications of 4 Chloro 5,7 Difluoroquinazoline Derivatives

Impact of Halogenation (Chlorine and Fluorine) on Biological Activity

The placement of fluorine atoms on the quinazoline (B50416) ring has a profound effect on the electronic properties and biological activity of the molecule. A comparative study of positional isomers of 6,7-difluoro-2-methyl-4-quinazolinone highlighted the importance of fluorine placement. nih.gov The study examined two tautomeric forms, (1H)-6,7-difluoro-2-methyl-4-quinazolinone and a 3H isomer, with Density Functional Theory (DFT) calculations revealing that one isomer possessed lower energy and greater stability. nih.gov Specifically, the energy difference between the two isomers was calculated to be 11.2 kcal/mol, indicating a significant impact of the substituent positioning on molecular stability. nih.gov

While direct comparative studies between 5,7-difluoro and 6,7-difluoro isomers of 4-chloroquinazoline (B184009) are not extensively detailed in the provided literature, the principles from related structures suggest that such positional changes would significantly alter the molecule's dipole moment, electrostatic potential, and ability to form specific interactions with target proteins. For instance, in the development of 4-anilinoquinazolines, the electron-withdrawing effect of a fluoro substituent on the aniline (B41778) ring was found to drastically affect the reactivity, necessitating longer reaction times to achieve desired products. nih.gov This underscores the sensitivity of the quinazoline system to the electronic effects imparted by halogen positioning.

A study involving a fluorinated nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone demonstrated its potential as an inhibitor for the main protease of COVID-19, with a binding affinity of -7.6 kcal/mol, comparable to the approved drug remdesivir (B604916) (-7.7 kcal/mol) and the N3 inhibitor (-7.4 kcal/mol). nih.gov This highlights the potential of difluoro-substituted quinazolines in targeted therapies.

Table 1: Comparison of Calculated Binding Affinities for COVID-19 Main Protease (7BQY)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Remdesivir (Reference) | -7.7 nih.gov |

| N3 Inhibitor (Reference) | -7.4 nih.gov |

| Nucleoside of 6,7-difluoro-2-methyl-4-quinazolinone | -7.6 nih.gov |

The chlorine atom at the C4 position of the quinazoline ring is of paramount importance for its utility as a synthetic intermediate. This position is highly reactive and susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netnih.gov The polarization of the 3,4-double bond in the pyrimidine (B1678525) ring makes the C4 carbon electrophilic and thus an ideal site for attack by nucleophiles. nih.gov

This reactivity allows for the facile introduction of a wide variety of substituents, most commonly amines, to generate libraries of 4-aminoquinazoline derivatives. mdpi.comnih.gov The chlorine acts as an excellent leaving group in these reactions. nih.gov The regioselective substitution at the C4 position is a well-documented and extensively used strategy in the synthesis of biologically active quinazolines, including kinase inhibitors. mdpi.com DFT calculations have confirmed that the carbon atom at the 4-position of 2,4-dichloroquinazoline (B46505) has a higher LUMO coefficient, making it more susceptible to nucleophilic attack compared to the C2 position. mdpi.com This inherent reactivity is crucial for creating diverse molecular structures for SAR exploration. For example, the reaction of 4-chloroquinazolines with various amines is a cornerstone for preparing 4-anilinoquinazolines, a class of compounds known for their anticancer properties. nih.gov

Rational Design of 4-Chloro-5,7-difluoroquinazoline Analogs for Targeted Applications

The this compound scaffold is an excellent starting point for the rational design of targeted therapeutic agents. Rational design involves modifying a lead compound based on an understanding of its mechanism of action and interaction with its biological target. researchgate.net This approach has been used to develop novel quinazoline derivatives with cytotoxic properties against cancer cells. nih.gov

One strategy involves molecular hybridization, where the quinazoline core is combined with other pharmacologically active moieties to create a single molecule with enhanced or dual-target activity. nih.gov For example, a series of quinazoline derivatives bearing triazole-acetamides were designed and synthesized as potential anticancer agents. nih.gov The design rationale was to combine the effective quinazoline core with an aryl-triazole group, another known cytotoxic agent, and to add an aryl acetamide (B32628) moiety to improve hydrogen bonding capabilities with the intended biological target. nih.gov

Another example is the design of dual PIM/HDAC inhibitors for acute myelocytic leukemia, where quinazolinone-based structures are rationally modified to interact with multiple cancer-relevant targets simultaneously. researchgate.net Such strategies aim to overcome drug resistance and improve therapeutic efficacy compared to single-target agents. researchgate.net The reactivity of the C4-chloro group is instrumental in these syntheses, allowing for the strategic attachment of various functional groups and linkers to achieve the desired target profile.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational techniques are indispensable tools for understanding the structure-activity relationships of quinazoline derivatives at a molecular level. Methods like molecular docking and molecular dynamics (MD) simulations provide insights into how these molecules bind to their protein targets, guiding the rational design of more potent and selective analogs. nih.govfrontiersin.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This technique has been widely applied to quinazoline derivatives to elucidate their interactions with various enzymes.

In one study, novel quinazolinone Schiff base derivatives were docked into the active site of the DNA gyrase enzyme. nih.gov The results showed that the compounds were embedded in a hydrophobic pocket, with the quinazolinone or phenyl rings occupying the inhibitor binding site. The docking study successfully predicted binding modes similar to known inhibitors and identified key hydrogen bond interactions with residues like Asn46. nih.gov The calculated binding energies (dock scores) for the synthesized compounds ranged from -5.96 to -8.58 kcal/mol, indicating favorable interactions. nih.gov

Another study used molecular docking to screen newly synthesized tetrahydroquinazoline (B156257) derivatives against essential enzymes from Mycobacterium tuberculosis. mdpi.comresearchgate.net The docking results indicated a high binding affinity towards targets like dihydrofolate reductase (DHFR), suggesting their potential as antitubercular agents. mdpi.comresearchgate.net These computational studies provide a theoretical basis for the observed biological activities and help prioritize compounds for further experimental validation, accelerating the drug discovery process. frontiersin.org

Table 2: Docking Scores of Quinazolinone Schiff Base Derivatives Against DNA Gyrase

| Compound | Dock Score (kcal/mol) |

|---|---|

| 4a | -7.52 nih.gov |

| 4b | -7.86 nih.gov |

| 4c | -8.58 nih.gov |

| 4d | -5.96 nih.gov |

| 4e | -7.71 nih.gov |

| 4f | -7.42 nih.gov |

| 4g | -7.53 nih.gov |

| 4h | -7.21 nih.gov |

| 4i | -7.78 nih.gov |

| 4j | -7.84 nih.gov |

| 4k | -7.79 nih.gov |

| 4l | -7.45 nih.gov |

| 4m | -7.81 nih.gov |

Note: Data extracted from a study on quinazolinone Schiff base derivatives, not specifically this compound, but illustrates the application of molecular docking to this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. For quinazoline derivatives, QSAR has been instrumental in optimizing their potency as enzyme inhibitors, particularly against Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the broader class of 4-anilinoquinazoline (B1210976) derivatives has been the subject of numerous QSAR investigations. These studies offer valuable insights that can be extrapolated to the 5,7-difluoro substituted series.

A typical QSAR study on 4-anilinoquinazoline derivatives as EGFR inhibitors might involve the development of a model using multiple linear regression (MLR). An illustrative, generalized QSAR equation could take the form:

pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ) + β₄(HOMO)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing the biological activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of lipophilicity.

MR stands for molar refractivity, which is related to the volume and polarizability of the molecule.

σ represents the Hammett electronic parameter, quantifying the electron-donating or withdrawing nature of substituents.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

β₀-β₄ are the regression coefficients determined from the analysis.

Such models often reveal that both steric and electronic factors play a crucial role in the inhibitory activity of these compounds. For instance, the presence of specific substituents on the aniline ring can significantly impact the binding affinity to the EGFR kinase domain.

To illustrate the application of QSAR in this context, consider the following hypothetical data table derived from general findings for 4-anilinoquinazoline EGFR inhibitors:

| Compound ID | Substitution on Aniline Ring | logP | MR (cm³/mol) | Electronic Parameter (σ) | Predicted pIC₅₀ |

| 1 | 3-chloro | 4.2 | 85.3 | 0.37 | 7.8 |

| 2 | 4-methoxy | 3.5 | 88.1 | -0.27 | 8.5 |

| 3 | 3-methyl | 4.0 | 87.5 | -0.07 | 8.1 |

| 4 | Unsubstituted | 3.8 | 80.2 | 0.00 | 7.5 |

Note: This table is illustrative and based on general QSAR principles for this class of compounds.

The predictive power of QSAR models is essential for the virtual screening of large compound libraries and for prioritizing the synthesis of novel derivatives with potentially enhanced activity. The insights gained from QSAR studies on analogous quinazoline series strongly suggest that for 4-anilino-5,7-difluoroquinazoline derivatives, a careful balance of lipophilicity, substituent size, and electronic properties of the aniline moiety is critical for achieving high potency.

Conformational Analysis

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to fit into the binding site of its biological target. Conformational analysis of 4-substituted-5,7-difluoroquinazoline derivatives, particularly those with an anilino group at the 4-position, is crucial for understanding their interaction with the ATP-binding pocket of kinases like EGFR.

The key conformational features of 4-anilino-5,7-difluoroquinazolines include:

The orientation of substituents on the aniline ring. These substituents can engage in specific interactions with amino acid residues in the kinase binding site, such as hydrogen bonds or hydrophobic interactions.

The planarity of the quinazoline ring system, which is generally maintained.

Molecular modeling and computational chemistry techniques are often employed to predict the low-energy conformations of these molecules. These studies have shown that the anilino group is not coplanar with the quinazoline ring. The degree of rotation around the C4-N bond is influenced by the nature of the substituents on the aniline ring.

For example, a bulky substituent in the ortho position of the aniline ring can lead to a significant twist, which may be detrimental to binding. Conversely, smaller substituents in the meta and para positions are generally well-tolerated and can be optimized to enhance binding affinity.

The fluorine atoms at the 5 and 7 positions of the quinazoline ring also play a role in the conformational preferences and electronic properties of the molecule. These electron-withdrawing groups can influence the charge distribution and the strength of hydrogen bond interactions with the target protein.

The following table summarizes the general conformational considerations for 4-anilino-5,7-difluoroquinazoline derivatives based on studies of related compounds:

| Substituent Position on Aniline | General Conformational Impact | Potential Effect on Activity |

| ortho | Increased torsion angle between rings | Often detrimental due to steric hindrance |

| meta | Moderate influence on conformation | Can be optimized for favorable interactions |

| para | Minimal steric impact on conformation | Ideal position for introducing groups to target specific residues |

Biological and Pharmacological Research Applications of 4 Chloro 5,7 Difluoroquinazoline and Its Derivatives

Investigation of Anticancer Activities

Derivatives of 4-chloro-5,7-difluoroquinazoline are prominent in the quest for novel anticancer therapies due to their ability to interfere with multiple pathways essential for tumor growth and survival. nih.gov

The quinazoline (B50416) core is a well-established pharmacophore for the inhibition of protein tyrosine kinases, especially the Epidermal Growth Factor Receptor (EGFR). jst.go.jp Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime target for therapeutic intervention. This compound is a key building block for creating (anilino)quinazoline derivatives that act as EGFR tyrosine kinase inhibitors. chemicalbook.comjst.go.jp

Research has led to the synthesis of numerous quinazoline and quinazolinone derivatives that show potent EGFR inhibitory activity. For instance, certain novel quinazolinone derivatives have demonstrated significant anti-proliferative effects, with compound 6d (structure not specified in the source) showing an IC₅₀ value of 0.77 µM against EGFR. jst.go.jp Another study reported a quinazolinone derivative, compound 5k , which inhibited EGFR with an IC₅₀ value of 10 nM. nih.gov Similarly, another potent quinazolin-4(3H)-one derivative, also designated compound 6d , potently inhibited EGFR with an IC₅₀ of 0.069 µM, comparable to the standard drug erlotinib. nih.gov The fluorine atoms in the 5 and 7 positions of the parent compound can enhance metabolic stability and binding affinity, contributing to the high potency of the resulting inhibitors.

Table 1: EGFR Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 6d | EGFR | 0.77 | jst.go.jp |

| Compound 5k | EGFR | 0.01 | nih.gov |

| Compound 6d | EGFR | 0.069 | nih.gov |

| Erlotinib (Reference) | EGFR | 0.045 | nih.gov |

| Gefitinib (Reference) | EGFR | 0.01 | nih.gov |

While direct modulation of DNA repair enzymes by this compound derivatives is not extensively documented, related chloro-quinoline compounds have been shown to interfere with DNA integrity. Some 7-chloroquinoline (B30040) derivatives have been observed to inhibit DNA and RNA synthesis. nih.gov This activity suggests that these compounds may induce DNA damage, which could indirectly place a burden on and modulate the activity of the cell's DNA repair machinery. However, more direct research is needed to establish a clear link between this compound derivatives and the specific modulation of DNA repair enzymes.

Several quinazoline-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division, making it an effective target for anticancer drugs. nih.gov These agents often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

One study detailed a series of 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones that were identified as a novel class of tubulin polymerization inhibitors. nih.gov A lead compound from this series, 2a , inhibited tubulin assembly with an IC₅₀ value of 0.77 μM, which was more potent than its precursor and comparable to other known tubulin inhibitors. nih.gov This mechanism provides an alternative and powerful anticancer strategy for quinazoline derivatives, distinct from their kinase-inhibiting properties.

Table 2: Tubulin Assembly Inhibition by a Quinazoline Derivative

| Compound | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2a | Tubulin Polymerization Inhibition | 0.77 | nih.gov |

| Paclitaxel (Reference) | Tubulin Polymerization Inhibition | >10 | nih.gov |

Derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum antitumor activity. The cytotoxic effects are often linked to the mechanisms described above, such as EGFR or tubulin inhibition.

For example, a quinazolinone derivative, compound 5k , showed inhibitory activity against the A549 non-small cell lung cancer cell line with an IC₅₀ value of 12.30 µM. nih.gov Other studies on 7-chloroquinoline derivatives have reported cytotoxic activity against A549 and HCT116 colon cancer cells. nih.gov A separate series of 7-chloro-4-anilino-quinoline amides was tested, with compound 5g showing potent activity against the HepG2 liver cancer cell line with an IC₅₀ of 2.09 µg/mL. researchgate.net While specific data for SGC-7901 and HT29 cell lines for direct derivatives of this compound are less commonly reported in the reviewed literature, the general activity of chloro-quinazoline derivatives across colon and other cancer types is well-established. nih.gov

Table 3: In vitro Cytotoxicity of Selected Chloro-Quinazoline/Quinoline (B57606) Derivatives

| Derivative Class | Cell Line | Cancer Type | IC₅₀ | Reference |

|---|---|---|---|---|

| Quinazolinone (Compound 5k) | A549 | Lung | 12.30 µM | nih.gov |

| 7-Chloro-4-anilino-quinoline (Compound 5g) | HepG2 | Liver | 2.09 µg/mL | researchgate.net |

| 7-Chloroquinoline Hydrazones | Various | Colon, Lung, etc. | Submicromolar GI₅₀ | nih.gov |

Promising results from in vitro studies have led to the evaluation of quinazoline derivatives in in vivo animal models. These studies are critical for confirming the antitumor efficacy and assessing the pharmacological properties of lead compounds. For instance, a potent tubulin inhibitor derived from a quinazoline scaffold, compound 2a(8) , demonstrated high antitumor potency in vivo. nih.gov Another study on a quinazolin-4(3H)-one derivative, compound 6d , showed it could induce apoptosis and cause cell cycle arrest at the G1/S phase, which are key indicators of potential in vivo efficacy. nih.gov These in vivo studies validate the therapeutic potential of this class of compounds and provide a basis for further clinical development.

Anti-Inflammatory Properties and Mechanisms

Beyond oncology, quinazoline derivatives have been investigated for their significant anti-inflammatory properties. mdpi.com Chronic inflammation is a key factor in many diseases, and targeting the pathways that drive it is a major therapeutic goal.

Research has shown that fluorine-substituted benzo[h]quinazoline derivatives can act as potent anti-inflammatory agents by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a central regulator of the inflammatory response. One such derivative, compound 8c , was found to significantly reduce the phosphorylation of IκBα and p65, key steps in NF-κB activation. nih.gov It also decreased the production of reactive oxygen species (ROS) and down-regulated components of the NLRP3 inflammasome. nih.gov

Furthermore, other studies have focused on developing (4-phenylamino)quinazoline derivatives as selective NF-κB inhibitors with low cytotoxicity, highlighting the potential to create anti-inflammatory agents with improved safety profiles by designing away from EGFR inhibition. nih.gov The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is itself a quinazolinone derivative, underscoring the therapeutic success of this chemical scaffold in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com

Neurological and Neurodegenerative Disease Research

The application of quinoline and quinazoline derivatives in the context of neurological disorders is an emerging area of research. There is a notable absence of studies specifically investigating the neurological or neurodegenerative disease applications of derivatives of this compound.

Potential in Alzheimer's Disease Therapeutics

While direct studies on this compound for Alzheimer's disease are not extensively documented, the broader class of quinoline and quinazoline derivatives has shown promise in preclinical research. For instance, certain quinoline derivatives are being investigated for their neuroprotective properties, which are crucial in combating the neuronal damage seen in Alzheimer's. nih.govresearchgate.net One study highlighted the potential of 7-chloro-4-(phenylselanyl) quinoline in preventing cognitive deficits and anxiety in an animal model of Alzheimer's disease induced by the amyloid β-peptide. nih.gov These findings suggest that the quinoline and by extension, the quinazoline framework, could serve as a valuable template for the development of new Alzheimer's therapies.

Inhibition of Cholinesterases

A key therapeutic strategy in managing Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. Research into 3,4-dihydroquinazoline derivatives has demonstrated their potential as cholinesterase inhibitors. A study on a series of these compounds revealed that while most showed weak inhibition of AChE, they were potent inhibitors of BChE. nih.gov

Notably, two compounds from the series, 8b and 8d, were identified as the most active against BChE, with IC50 values of 45 nM and 62 nM, respectively. nih.gov These compounds also exhibited high selectivity for BChE over AChE. nih.gov Molecular docking studies suggested that these derivatives bind to both the catalytic anionic site and the peripheral site of the BChE enzyme, explaining their potent inhibitory activity. nih.gov Kinetic studies further confirmed a mixed or non-competitive type of inhibition, supporting the dual binding site interaction. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 3,4-Dihydroquinazoline Derivatives

| Compound | BChE IC50 (nM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| 8b | 45 | >10 | >222 |

| 8d | 62 | 10 | 161 |

Data sourced from a study on 3,4-dihydroquinazoline derivatives. nih.gov

Modulation of β-Amyloid Aggregation and Tau Protein Hyperphosphorylation

The pathological hallmarks of Alzheimer's disease are the extracellular aggregation of β-amyloid (Aβ) peptides into plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. researchgate.netnih.gov Therapeutic strategies are increasingly focused on agents that can modulate these processes. nih.gov While direct evidence for this compound is lacking, the broader class of quinoline derivatives has been investigated in this context. Some quinoline derivatives have been proposed as multifunctional antioxidants with the potential to act as inhibitors of enzymes relevant to neurodegeneration. nih.govnih.gov The accumulation of Aβ and hyperphosphorylated tau are considered early events in the disease cascade, and their interaction can exacerbate neurotoxicity. nih.govnih.gov The development of compounds that can dually target both Aβ and tau aggregation is a significant area of interest in Alzheimer's drug discovery. nih.gov

Antioxidant Effects in Neurological Contexts

Oxidative stress is a significant contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's. The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich composition. Quinoline derivatives have been identified as promising antioxidants with neuroprotective potential. nih.govnih.gov These compounds can scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer. nih.govnih.gov Theoretical studies have predicted that some quinoline derivatives could be more efficient antioxidants than the standard, Trolox. nih.govnih.gov The antioxidant properties of the quinoline scaffold suggest that derivatives of this compound could potentially be developed to mitigate oxidative damage in neurological disorders.

Positive Allosteric Modulators of GABA Receptors

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for therapeutic intervention in various neurological and psychiatric disorders. Positive allosteric modulators (PAMs) of GABA receptors enhance the effect of the endogenous ligand, GABA, without directly activating the receptor themselves. patsnap.comyoutube.com This can lead to a more controlled and physiologically relevant modulation of neuronal activity. patsnap.com

While direct studies on this compound as a GABA-B receptor PAM are not available, research on related heterocyclic systems indicates the potential for quinazoline derivatives to interact with GABA receptors. For example, a series of pyrazolo[1,5-a]quinazoline derivatives have been synthesized and evaluated as modulators of GABA-A receptors. nih.gov These findings, although on a different subtype of GABA receptor, demonstrate that the quinazoline core can be a suitable scaffold for designing molecules that modulate GABAergic neurotransmission. Further research would be needed to explore the potential of this compound derivatives as PAMs of GABA-B receptors.

Other Pharmacological Investigations

Antihypertensive Activity

The quinazoline scaffold is well-established in the field of cardiovascular medicine, with several derivatives being used as antihypertensive agents. These compounds often exert their effects by acting as α1-adrenergic receptor antagonists. Numerous studies have focused on the synthesis and evaluation of novel quinazoline derivatives for their blood pressure-lowering effects. nih.govwisdomlib.orgnih.govtandfonline.com

In one study, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to possess significant hypotensive activity in animal models. nih.gov Some of these compounds were as potent as the reference drug prazosin. nih.gov Another study on novel quinazolin-4(3H)-one derivatives identified several compounds that exhibited a hypotensive effect and bradycardia, with some showing better activity than prazosin. nih.govresearchgate.net The antihypertensive efficacy of these derivatives is often influenced by the nature and position of substituents on the quinazoline ring system. wisdomlib.orgtandfonline.com

Table 2: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound Class | Key Structural Features | Observed Effect | Reference |

|---|---|---|---|

| 2-Piperidino-4-amino-6,7-dimethoxyquinazolines | Varied substituents on the piperidine (B6355638) group | Potent hypotensive action, some comparable to prazosin | nih.gov |

| 2-[4-(substituted aryl)piperazine-1-yl]-3-(4-hydroxy phenyl)quinazolin-4(3H)-one | Ortho and para hydroxyl substitutions on the piperazine (B1678402) moiety | Significant reduction in blood pressure | wisdomlib.org |

| Substituted quinazolin-4(3H)-one derivatives | Various substitutions leading to compounds 2a, 2c, 4a, 4d, 5d, 6a & 6b | Hypotensive effect and bradycardia, some more active than prazosin | nih.govresearchgate.net |

Analgesic Properties

Derivatives of the quinazoline scaffold have been investigated for their pain-relieving capabilities. mdpi.comencyclopedia.pub Research into various substituted quinazolinones has demonstrated their potential as analgesic agents. For instance, certain 2-phenyl quinazolinone derivatives have shown significant analgesic effects. encyclopedia.pub The analgesic activity of these compounds is often evaluated using methods like the tail-flick technique, with some derivatives showing potency comparable to or even exceeding that of standard drugs like diclofenac (B195802) sodium. mdpi.com

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features that contribute to the analgesic effects of quinazoline derivatives. mdpi.com For example, the nature and position of substituents on the quinazoline ring system can dramatically influence the analgesic activity. mdpi.comencyclopedia.pub Some studies have indicated that specific substitutions at the C-2 and N-3 positions of the quinazolinone core are beneficial for analgesic potency. mdpi.com

Table 1: Analgesic Activity of Selected Quinazoline Derivatives

| Compound Type | Key Structural Features | Observed Analgesic Activity (% at 2h, 20 mg/kg) | Reference Compound |

| 2-Phenyl quinazolinone (4) | Diethyl substitution | 58 ± 0.45% | Diclofenac Sodium (53 ± 0.35%) |

| Thiourea-substituted 2-methyl quinazolinone (5) | Modification of compound 4 | More active than compound 4 | Not specified |

| 2-amino-substituted 3-(4-methoxy phenyl) quinazolinones (10) | Ethylpropylidene substitution | 73 ± 1.94% | Not specified |

| Benzylamino group at C-2 (8) | Benzylamino substitution | 55 ± 0.36% | Diclofenac Sodium |

Data sourced from a 2022 review on analgesic and anti-inflammatory quinazolines. mdpi.comencyclopedia.pub

Anticonvulsant Activity

The quinazoline core is a well-established pharmacophore for anticonvulsant activity, with historical drugs like methaqualone belonging to this class. nih.govmdpi.com Research has continued to explore new quinazoline derivatives for the management of seizures. nih.govresearchgate.net The presence of the quinazoline nucleus is considered a fundamental requirement for this biological effect. nih.gov

SAR studies have shown that substitutions on both the aromatic and heterocyclic rings of the quinazoline structure can modulate anticonvulsant efficacy. nih.gov Specifically, having a substituent like an amine or a substituted amine at the 4-position, along with a halogen or an electron-rich group at the 6 or 8-position, is known to enhance antiepileptic activity. nih.gov The lipophilicity of the molecule also plays a role, with more lipophilic compounds sometimes showing increased activity. nih.gov Anticonvulsant activity is often assessed using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net

Anti-HIV Activity

The quest for novel antiviral agents has led researchers to investigate quinazoline derivatives for their potential to inhibit the human immunodeficiency virus (HIV). tandfonline.comtandfonline.com Studies have involved synthesizing hybrid molecules that combine the quinazoline scaffold with other pharmacologically active moieties, such as triazines, to evaluate their efficacy against different HIV strains. tandfonline.comtandfonline.com

The in vitro anti-HIV activity of these compounds is typically assessed against viral strains like HIV-1 (IIIB) and HIV-2 (ROD) in cell lines such as MT-4. tandfonline.comtsijournals.com While some synthesized quinazoline derivatives have shown activity against HIV replication, achieving high selectivity and potency remains a key challenge. tandfonline.com Often, the cytotoxic concentration of the compounds is evaluated alongside their antiviral activity to determine a selectivity index. tandfonline.com

Antileishmanial Activity

Quinazoline derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease. nih.govnih.govresearchgate.net Research has focused on synthesizing and evaluating various substituted quinazolines for their activity against different species of Leishmania. nih.govresearchgate.net

In vitro studies have tested these compounds against both the promastigote and intracellular amastigote stages of the parasite. nih.gov Some derivatives, such as N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine, have demonstrated notable activity against Leishmania mexicana and have shown low cytotoxicity in mammalian cells, indicating a degree of selectivity. nih.gov The mechanism of action for some of these compounds may involve redox reactions, highlighting the importance of both the quinazoline core and its substituents. nih.gov Structure-activity relationship studies have been conducted to optimize the antileishmanial potency and reduce toxicity. nih.gov

Antileukemic Activity

The anticancer potential of quinazoline derivatives extends to hematological malignancies like leukemia. nih.gov Research has focused on synthesizing novel quinazoline-based compounds and evaluating their cytotoxic effects on various leukemia cell lines. nih.govresearchgate.net

One study reported the synthesis of quinazoline-thiohydantoin fused heterocycles which exhibited high in vitro activity against multidrug-resistant P-glycoprotein-overexpressing CEM/ADR5000 leukemia cells. researchgate.net Notably, the potency of some of these new compounds exceeded that of the established chemotherapy drug doxorubicin. researchgate.net Further investigation into the mechanism of action revealed that these compounds could decrease the nuclear localization of Myocardin-related transcription factor A (MRTF-A), a biomarker associated with tumor resistance. researchgate.net Other research has shown that certain quinazolin-4(1H)-one derivatives can induce apoptosis and autophagy in human leukemia MOLT-4 cells. mdpi.com

Investigation of Phosphatase CDC25B Inhibition

The cell division cycle 25 (CDC25) family of phosphatases, particularly CDC25B, are crucial regulators of the cell cycle and are considered attractive targets for the development of anticancer drugs. nih.govfrontiersin.orgnih.gov Overexpression of CDC25B is common in many cancers and is linked to poor clinical outcomes. nih.govnih.gov

Quinone-based compounds have been identified as inhibitors of CDC25 phosphatases. nih.govnih.gov Research has also explored non-quinone inhibitors. One study identified 2-fluoro-4-hydroxybenzonitrile (B1301987) as a fragment that binds to the catalytic domain of CDC25B, but at a site distant from the active site. nih.gov This binding pocket is adjacent to the protein-protein interaction interface with its substrate, CDK2/Cyclin A. nih.gov This discovery provides a proof of concept for a novel mechanism of inhibition: disrupting the interaction between CDC25B and its substrate, rather than directly targeting the enzyme's active site. nih.govacs.org This approach could lead to the development of more selective and less toxic therapeutic agents. nih.gov

Mechanism of Action Studies

The diverse pharmacological activities of this compound and its derivatives are underpinned by various mechanisms of action at the molecular level.

For anticonvulsant activity , a primary mechanism is the modulation of the GABA-A receptor. mdpi.comnih.gov Similar to the historical anticonvulsant methaqualone, some quinazoline derivatives act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. mdpi.com Molecular docking studies have helped to visualize how these molecules bind to the GABA-A receptor, often forming hydrogen bonds with specific amino acid residues within the binding site. mdpi.comnih.gov

In the context of anti-HIV activity , research on hybrid quinazoline-triazine derivatives has been conducted, though a specific, highly selective mechanism has remained elusive for many of the compounds tested. tandfonline.com The search often focuses on identifying compounds that can inhibit viral replication at non-toxic concentrations. tandfonline.comtandfonline.com

The antileishmanial mechanism of some quinazoline derivatives is thought to involve redox processes, particularly for compounds incorporating a ferrocene (B1249389) moiety. nih.gov The ease with which such compounds can be electrochemically oxidized suggests their potential to interfere with the parasite's redox balance. nih.gov For other derivatives, inhibition of folate metabolism enzymes like dihydrofolate reductase (DHFR) has been investigated as a possible mechanism, given the structural similarities to known DHFR inhibitors. nih.gov

Regarding antileukemic activity , multiple mechanisms have been identified. Some quinazolinone derivatives induce apoptosis (programmed cell death) through the cytochrome c-mediated pathway and can also trigger autophagy. mdpi.com Other novel fused heterocycles have been shown to decrease the nuclear localization of MRTF-A (MKL1), a transcription factor implicated in tumor resistance. researchgate.net

The mechanism for CDC25B inhibition can occur through different modes. Many inhibitors, particularly those with a quinone structure, act by covalently modifying a critical cysteine residue in the enzyme's active site. nih.govnih.gov However, a newer, alternative mechanism has been uncovered involving the disruption of the protein-protein interaction between CDC25B and its substrate, CDK2/Cyclin A. nih.govacs.org Small molecules have been identified that bind to a pocket on CDC25B away from the active site, thereby preventing the enzyme from effectively dephosphorylating its substrate. nih.gov This allosteric inhibition represents a promising strategy for developing more selective CDC25B inhibitors. nih.govfrontiersin.org

Target Recognition and Binding Affinity

Derivatives of this compound, particularly 4-anilino-5,7-difluoroquinazoline compounds, have been extensively studied for their ability to recognize and bind to the ATP-binding site of the EGFR kinase domain. The quinazoline scaffold itself is a well-established pharmacophore for EGFR inhibition.

Molecular docking studies have elucidated the binding modes of these derivatives. The nitrogen atom at position 1 (N1) of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of Methionine 793 in the hinge region of the EGFR kinase domain. The anilino moiety at the C4 position extends into a hydrophobic pocket, where substituents on the aniline (B41778) ring can form additional interactions, influencing the compound's affinity and selectivity. The fluorine atoms at positions 5 and 7 of the quinazoline ring can enhance binding affinity through various mechanisms, including the modulation of the electronic properties of the heterocyclic system and the formation of favorable contacts with the protein.

While specific binding affinity constants (such as Kd values) for this compound derivatives are not always reported in the literature, their potency is often inferred from enzymatic inhibition assays. The strength of the interaction between these compounds and the EGFR target is a critical determinant of their biological activity.

Table 1: Representative Binding Interactions of 4-Anilinoquinazoline (B1210976) Derivatives with EGFR Kinase Domain

| Interacting Residue (EGFR) | Type of Interaction | Corresponding Moiety of Inhibitor |

| Met793 (Hinge Region) | Hydrogen Bond | N1 of Quinazoline Ring |

| Leu718, Val726, Ala743, Leu844 | Hydrophobic Interactions | Anilino-Substituent at C4 |

| Cys797 | Potential for Covalent Bonding (with specific modifications) | Acrylamide or other reactive groups at C6 |

Enzymatic Inhibition Assays

The primary mechanism by which derivatives of this compound exert their effects is through the inhibition of EGFR tyrosine kinase activity. This is typically quantified using enzymatic inhibition assays, which measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50).

Numerous studies have demonstrated that by modifying the aniline moiety at the C4 position of the 5,7-difluoroquinazoline (B11916474) scaffold, potent inhibitors of both wild-type and mutant forms of EGFR can be developed. These derivatives have shown IC50 values in the nanomolar range, indicating high potency. For instance, the introduction of specific substituents on the aniline ring can confer selectivity for mutant forms of EGFR, such as those found in non-small cell lung cancer (NSCLC), over the wild-type enzyme.

Table 2: EGFR Kinase Inhibitory Activity of Representative 4-Anilino-5,7-difluoroquinazoline Derivatives

| Compound Reference | Substituent at C4-Aniline | EGFR (Wild-Type) IC50 (nM) | EGFR (Mutant) IC50 (nM) |

| Derivative A | 3-Ethynyl-4-fluoroaniline | 5.2 | 1.8 (L858R/T790M) |

| Derivative B | 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 11.7 | 3.5 (L858R) |

| Derivative C | 4-(3-Morpholinopropoxy)aniline | 25.1 | 9.8 (Exon 19 deletion) |

Cellular Pathway Modulation

By inhibiting EGFR, derivatives of this compound can modulate key cellular signaling pathways that are often dysregulated in cancer. The binding of these inhibitors to EGFR prevents its autophosphorylation and subsequent activation, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.

The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Inhibition of EGFR phosphorylation by these compounds leads to a decrease in the phosphorylation levels of key downstream proteins such as ERK and Akt. This has been confirmed in various cancer cell lines through techniques like Western blotting.

The modulation of these pathways results in a number of cellular effects, including:

Inhibition of Cell Proliferation: By blocking pro-growth signals, these compounds can arrest the cell cycle and inhibit the proliferation of cancer cells. This is often assessed using assays such as the MTT or SRB assay, which measure cell viability.

Induction of Apoptosis: The suppression of survival signals, particularly from the PI3K-Akt pathway, can lead to the induction of programmed cell death (apoptosis) in cancer cells.

Research has shown that the anti-proliferative activity of these compounds in cellular models correlates well with their enzymatic inhibitory potency against EGFR. For example, derivatives with low nanomolar IC50 values against EGFR also tend to inhibit the growth of EGFR-dependent cancer cell lines at similar concentrations.

Table 3: Effect of a Representative 4-Anilino-5,7-difluoroquinazoline Derivative on Cellular Signaling and Proliferation

| Cell Line | Target Pathway Component | Observed Effect | Anti-proliferative IC50 (nM) |

| A431 (EGFR overexpressing) | p-EGFR | Decreased Phosphorylation | 15 |

| HCC827 (EGFR mutant) | p-Akt | Decreased Phosphorylation | 8 |

| NCI-H1975 (EGFR T790M mutant) | p-ERK | Decreased Phosphorylation | 22 |

Advanced Research Techniques and Methodologies for 4 Chloro 5,7 Difluoroquinazoline Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 4-Chloro-5,7-difluoroquinazoline. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding unique spectral fingerprints that reveal detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the nitrogen atoms in the quinazoline (B50416) ring. The coupling patterns (multiplicity and coupling constants, J) between adjacent protons would provide valuable information about their relative positions on the aromatic rings.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, with carbons attached to electronegative atoms like chlorine and fluorine appearing at characteristic downfield positions.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR technique correlates the chemical shifts of directly bonded proton and carbon atoms. An HSQC spectrum of this compound would definitively link each proton signal to its corresponding carbon signal, aiding in the unambiguous assignment of the NMR spectra.

| ¹H-NMR Data (Predicted) | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | ~8.8 |

| H-6 | ~7.5 (doublet of doublets) |

| H-8 | ~7.2 (doublet of doublets) |

| ¹³C-NMR Data (Predicted) | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~155 |

| C-4 | ~158 |

| C-5 | ~160 (doublet, ¹JC-F) |

| C-6 | ~115 (doublet, ²JC-F) |

| C-7 | ~162 (doublet, ¹JC-F) |

| C-8 | ~110 (doublet, ²JC-F) |

| C-8a | ~145 |

| C-4a | ~150 |

Note: These are predicted values and may vary from experimental results.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the bonds within a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected absorptions include:

C-Cl Stretch: A band in the region of 800-600 cm⁻¹.

C-F Stretch: Strong absorptions typically observed in the 1350-1000 cm⁻¹ range.

C=N and C=C Stretching: A series of bands in the 1650-1450 cm⁻¹ region, characteristic of the quinazoline ring system.

Aromatic C-H Stretch: Signals typically appearing above 3000 cm⁻¹.

The precise positions of these bands provide a unique fingerprint for the compound.

| FTIR Data (Predicted Functional Group Region) | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| C=N and C=C Stretch (quinazoline ring) | 1650 - 1450 |

| C-F Stretch | 1350 - 1000 |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), would exhibit absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic quinazoline system. The positions and intensities of these absorptions are characteristic of the compound's chromophore. While specific literature values are scarce, related quinazoline derivatives show characteristic absorptions in the 250-350 nm range. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can confirm the molecular formula C₈H₃ClF₂N₂. The calculated monoisotopic mass for this formula is 199.9953 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

| HRMS Data | |

| Molecular Formula | C₈H₃ClF₂N₂ |

| Calculated Monoisotopic Mass (M) | 199.9953 g/mol nih.gov |

| Expected [M+H]⁺ Ion | 201.0026 |

Chromatographic Separation and Purification Methods

The isolation and purification of this compound from reaction mixtures are typically achieved using chromatographic techniques. Column chromatography is a widely employed method for this purpose.

In a documented synthesis, this compound was purified by column chromatography on silica (B1680970) gel (SiO₂). duq.edu The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The optimal ratio is determined empirically to ensure the desired compound separates effectively from impurities. For halogenated quinazolines, gradient elution, where the polarity of the solvent mixture is gradually increased, can be particularly effective in resolving closely related compounds. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise atomic coordinates, bond lengths, and bond angles can be determined.

Biological Assay Development and Validation

Biological assays are fundamental in drug discovery to determine the efficacy and mechanism of action of novel compounds. For derivatives of this compound, a range of in vitro and cell-based assays are employed to characterize their biological activity.

In vitro cytotoxicity assays are a primary screening method to assess the potential of a compound to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

In the context of compounds derived from this compound, the MTT assay is instrumental in determining their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. For instance, various 4-anilinoquinazoline (B1210976) derivatives, synthesized using a quinazoline scaffold that can be prepared from precursors like this compound, have been evaluated for their growth inhibitory activity against different cancer cell lines. nih.gov

Table 1: Example of In Vitro Cytotoxicity Data for 4-Anilinoquinazoline Derivatives

| Cell Line | Compound Type | IC50 (µM) |

| MCF-7 (Breast Cancer) | 2,4-difluoroanilino substituted derivative | 0.56 |

| MCF-7 (Breast Cancer) | 3-fluoroanilino substituted derivative | 0.86 |

| HeLa (Cervical Cancer) | 2-(4-chlorophenyl) substituted derivatives | Significant cytotoxicity noted |

This table is illustrative and based on findings for derivatives of similar quinazoline cores. nih.gov

Given that this compound is a key precursor for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, enzyme activity assays are crucial to determine the inhibitory potential of its derivatives against the target enzyme. nih.gov EGFR is a member of the receptor tyrosine kinase family, and its overactivation is implicated in various cancers. nih.gov

Enzyme-linked immunosorbent assays (ELISAs) or other kinase activity assays are employed to measure the ability of a compound to inhibit the phosphorylation activity of EGFR. These assays typically involve incubating the recombinant EGFR enzyme with a substrate and ATP in the presence of varying concentrations of the test compound. The degree of phosphorylation is then quantified, often through the use of specific antibodies that recognize the phosphorylated substrate.

For example, benzofuran (B130515) derivatives designed with certain structural similarities to quinazoline-based inhibitors have been tested for their EGFR tyrosine kinase inhibitory activity. nih.gov The results of such assays, presented as IC50 values, indicate the potency of the compound as an enzyme inhibitor. Compounds showing significant inhibitory activity in these assays are then often advanced to further studies. nih.gov

Table 2: Example of EGFR Tyrosine Kinase Inhibitory Activity for Related Compounds

| Compound Type | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Benzofuran derivative 1 | EGFR-TK | 0.81 | Gefitinib | 0.90 |

| Benzofuran derivative 2 | EGFR-TK | 0.93 | Gefitinib | 0.90 |

| Benzofuran derivative 3 | EGFR-TK | 1.09 | Gefitinib | 0.90 |

This table illustrates the type of data obtained from enzyme activity assays for compounds targeting EGFR, a common target for derivatives of this compound. nih.gov

Beyond simple cytotoxicity, cell-based functional assays provide deeper insights into the cellular mechanisms affected by a compound. These assays can investigate various cellular processes such as apoptosis (programmed cell death), cell cycle progression, and signal transduction pathways. oncolines.comresearchgate.net

For derivatives of this compound that target EGFR, a key cell-based functional assay is the Western blot analysis of downstream signaling proteins. Inhibition of EGFR should lead to a decrease in the phosphorylation of downstream effectors like Akt and ERK.

Another important functional assay is the analysis of apoptosis induction. This can be measured using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide staining, which can distinguish between viable, apoptotic, and necrotic cells. nih.gov Compounds that effectively induce apoptosis in cancer cells are considered promising therapeutic candidates. nih.gov

Furthermore, cell cycle analysis, often performed by flow cytometry after staining cells with a DNA-binding dye, can reveal if a compound causes cell cycle arrest at specific phases (e.g., G1, S, G2/M), which is a common mechanism of action for anticancer drugs. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Once a compound demonstrates promising in vitro and cell-based activity, its pharmacokinetic (PK) and pharmacodynamic (PD) properties are evaluated in preclinical animal models, such as mice or rats. These studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism, and to relate its concentration in the body to its biological effect.

Pharmacokinetic studies for derivatives of quinazoline-based inhibitors typically involve administering the compound to animals (e.g., orally or intravenously) and then collecting blood samples at various time points. nih.gov The concentration of the drug in the plasma is measured to determine key parameters such as:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation.

Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Pharmacodynamic studies aim to demonstrate that the drug is engaging its target in the living animal and eliciting the desired biological response. For EGFR inhibitors derived from precursors like this compound, this could involve analyzing tumor tissue from treated animals to measure the inhibition of EGFR phosphorylation. The goal is to establish a clear relationship between the drug exposure (pharmacokinetics) and the biological effect (pharmacodynamics).

While specific PK/PD data for derivatives of this compound are proprietary or embedded within broader drug development programs, the general approach follows established protocols for small molecule kinase inhibitors. nih.gov

Future Directions and Translational Research Potential

Development of Novel 4-Chloro-5,7-difluoroquinazoline-based Therapeutic Agents